molecular formula C11H8ClFN2O2 B8624700 1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288252-21-1

1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8624700
M. Wt: 254.64 g/mol
InChI Key: XJSBJYQMNVYEDH-UHFFFAOYSA-N
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Patent
US08293917B2

Procedure details

1-(3-Chloro-4-fluoro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid tert-butyl ester (2.1 g, 6.8 mmol) is treated with cold HCl in dioxane (4.0 N solution, 10 mL, 40 mmol) and stirred for 16 hours at room temperature. The resultant precipitate is collected by filtration, washed with dioxane (2×1 mL) and dried to afford 1-(3-chloro-4-fluoro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid as a tan solid (540 mg, 31%).
Name
1-(3-Chloro-4-fluoro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid tert-butyl ester
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[CH:9]=[N:10][N:11]([C:14]2[CH:19]=[CH:18][C:17]([F:20])=[C:16]([Cl:21])[CH:15]=2)[C:12]=1[CH3:13])=[O:7])(C)(C)C.Cl.O1CCOCC1>>[Cl:21][C:16]1[CH:15]=[C:14]([N:11]2[C:12]([CH3:13])=[C:8]([C:6]([OH:7])=[O:5])[CH:9]=[N:10]2)[CH:19]=[CH:18][C:17]=1[F:20]

Inputs

Step One
Name
1-(3-Chloro-4-fluoro-phenyl)-5-methyl-1H-pyrazole-4-carboxylic acid tert-butyl ester
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1C=NN(C1C)C1=CC(=C(C=C1)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant precipitate is collected by filtration
WASH
Type
WASH
Details
washed with dioxane (2×1 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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